5-Bromo-4-chlorothieno[2,3-d]pyrimidine
Overview
Description
5-Bromo-4-chlorothieno[2,3-d]pyrimidine is a derivative of pyrimidine and can be used as an organic intermediate . It is prepared from 6-bromo-4-chlorothieno[2,3-d]pyrimidine .
Synthesis Analysis
The synthesis of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine involves the use of 6-bromo-4-chlorothieno[2,3-d]pyrimidine as a raw material . The reaction conditions are optimized using a 3-level factorial design with reaction temperature, reaction time, and ammonium formate concentration as variables .Molecular Structure Analysis
The molecular formula of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine is C6H2BrClN2S . For more detailed structural information, please refer to the molecular file provided in the references .Physical And Chemical Properties Analysis
5-Bromo-4-chlorothieno[2,3-d]pyrimidine is a solid substance . The predicted boiling point is 345.5±37.0 °C and the predicted density is 1.955±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Synthesis and Chemical Properties
- Scalable Synthesis : 5-Bromo-4-chlorothieno[2,3-d]pyrimidine can be synthesized starting from bulk chemicals using a four-step process involving Gewald reaction, pyrimidone formation, bromination, and chlorination. This method is practical and allows obtaining the product without needing chromatography for purification (Bugge et al., 2014).
Biological and Medicinal Applications
- Antimicrobial Agents : Derivatives of thieno[2,3-d]pyrimidine, which include compounds structurally related to 5-Bromo-4-chlorothieno[2,3-d]pyrimidine, have been found to exhibit promising antimicrobial activity. These compounds show effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus niger and Candida albicans (Kanawade, Toche, & Rajani, 2013).
Chemical and Physical Analysis
- Electronic Structures Study : The electronic structures of pyrimidine and its derivatives, including 5-Bromo-4-chlorothieno[2,3-d]pyrimidine, have been investigated using electron transmission spectroscopy and dissociative electron attachment spectroscopy. These studies help in understanding the empty orbital energies and electron affinities of these compounds (Modelli, Bolognesi, & Avaldi, 2011).
Synthetic Applications
- Synthesis of Diverse Derivatives : The presence of halogen functionalities in pyrimidine nuclei, such as in 5-Bromo-4-chlorothieno[2,3-d]pyrimidine, allows for their use as intermediates in various synthetic processes. This includes transformations like palladium-catalyzed cross-couplings and direct aromatic substitution, enabling the creation of a wide range of chemical entities for further study (Tang, Wang, Li, & Wang, 2014).
Safety And Hazards
The safety information for 5-Bromo-4-chlorothieno[2,3-d]pyrimidine indicates that all spills should be cleaned up immediately. Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator .
Relevant Papers For more detailed information, you may want to refer to the peer-reviewed papers and technical documents related to 5-Bromo-4-chlorothieno[2,3-d]pyrimidine .
properties
IUPAC Name |
5-bromo-4-chlorothieno[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCKRHCJPVDELP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CN=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670293 | |
Record name | 5-Bromo-4-chlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chlorothieno[2,3-d]pyrimidine | |
CAS RN |
814918-95-1 | |
Record name | 5-Bromo-4-chlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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